1-Methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene
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Overview
Description
1-Methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene is an organic compound that has garnered significant interest in the field of synthetic organic chemistry. This compound is known for its unique structure, which includes two trimethylsilyloxy groups and a methoxy group attached to a butadiene backbone. Its unique structure makes it a versatile reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene typically involves the reaction of 1,3-butadiene with trimethylsilyl chloride and methanol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general procedure involves the slow addition of trimethylsilyl chloride to a solution of 1,3-butadiene and methanol at low temperatures, followed by warming to room temperature and stirring for several hours .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene undergoes various types of chemical reactions, including:
Condensation Reactions: It reacts with α, β-unsaturated acid chlorides and sulfonyl chlorides to form functionalized 3,5-diketoesters and 2,4-diketosulfones.
Cycloaddition Reactions: It participates in Diels-Alder reactions, forming cyclohexene derivatives.
Substitution Reactions: The trimethylsilyloxy groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Condensation Reactions: Typically carried out in dichloromethane (CH2Cl2) at low temperatures (-78°C) and then warmed to room temperature.
Cycloaddition Reactions: Often catalyzed by Lewis acids such as zinc triflate in the presence of bisoxazoline ligands.
Major Products:
3,5-Diketoesters and 2,4-Diketosulfones: Formed from condensation reactions with acid chlorides and sulfonyl chlorides.
Cyclohexene Derivatives: Resulting from Diels-Alder reactions.
Scientific Research Applications
1-Methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene has a wide range of applications in scientific research:
Synthetic Organic Chemistry: Used as a key intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: Employed in the development of novel materials with unique properties.
Medicinal Chemistry: Utilized in the synthesis of biologically active compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-Methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene in chemical reactions involves the activation of the butadiene backbone by the electron-donating methoxy and trimethylsilyloxy groups. This activation facilitates nucleophilic attack and cycloaddition reactions. The compound acts as a masked dianion, allowing for selective and regioselective reactions .
Comparison with Similar Compounds
- 1-Methoxy-1,3-bis(trimethylsilyloxy)-1,3-octadecadiene
- 1-Methoxy-1,3-bis(trimethylsilyloxy)deca-1,3-diene
Comparison: 1-Methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene is unique due to its specific substitution pattern and the presence of both methoxy and trimethylsilyloxy groups. This combination provides a balance of stability and reactivity, making it a versatile reagent in synthetic chemistry. Similar compounds, such as 1-Methoxy-1,3-bis(trimethylsilyloxy)-1,3-octadecadiene and 1-Methoxy-1,3-bis(trimethylsilyloxy)deca-1,3-diene, share structural similarities but differ in chain length and specific reactivity profiles .
Properties
Molecular Formula |
C11H24O3Si2 |
---|---|
Molecular Weight |
260.48 g/mol |
IUPAC Name |
[(1E)-1-methoxy-3-trimethylsilyloxybuta-1,3-dienoxy]-trimethylsilane |
InChI |
InChI=1S/C11H24O3Si2/c1-10(13-15(3,4)5)9-11(12-2)14-16(6,7)8/h9H,1H2,2-8H3/b11-9+ |
InChI Key |
ONKLJUYMIXSEQN-PKNBQFBNSA-N |
Isomeric SMILES |
CO/C(=C\C(=C)O[Si](C)(C)C)/O[Si](C)(C)C |
Canonical SMILES |
COC(=CC(=C)O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
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